molecular formula C15H20N2O2 B14010074 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile CAS No. 5441-45-2

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile

Cat. No.: B14010074
CAS No.: 5441-45-2
M. Wt: 260.33 g/mol
InChI Key: HQXSFHZYGCXGAO-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile is an organic compound that features a piperidine ring substituted with a 3,5-dimethoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 1-methylpiperidine.

    Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpiperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethoxyphenyl)-1-methylpiperidine
  • 4-(3,5-Dimethoxyphenyl)-4-piperidinecarbonitrile
  • 3,5-Dimethoxyphenylacetonitrile

Uniqueness

4-(3,5-Dimethoxyphenyl)-1-methyl-4-piperidinecarbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

5441-45-2

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C15H20N2O2/c1-17-6-4-15(11-16,5-7-17)12-8-13(18-2)10-14(9-12)19-3/h8-10H,4-7H2,1-3H3

InChI Key

HQXSFHZYGCXGAO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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